5-Methyl-2-phenyloxazole
Overview
Description
5-Methyl-2-phenyloxazole is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 5-Methyl-2-phenyloxazole has been utilized as a versatile template in the synthesis of various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone with different nucleophiles and subsequent cyclization in the presence of silver carbonate (Misra & Ila, 2010).
- The compound has been deprotonated to form an anion, which demonstrates selectivity in reactions with certain aldehydes. This has applications in synthesizing dehydroamino acids (Chandrasekhar & Srimannarayana, 2010).
Pharmacological Applications
- 5-Methyl-2-phenyloxazole derivatives have been explored as inhibitors of 5-lipoxygenase, an enzyme crucial in leukotriene synthesis. This has implications for treating inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum & Cho, 2015).
- Certain derivatives have been identified as inhibitors of VEGFR2 kinase, important in cancer treatment. These findings have led to the development of potent inhibitors at both enzymatic and cellular levels (Harris et al., 2005).
Biological Research
- Amino-acid conjugates of derivatives of 5-Methyl-2-phenyloxazole have been synthesized and characterized, providing insights into their structural and spectroscopic properties. This has implications for understanding the chemical behavior of these compounds in biological systems (Benoiton, Hudecz & Chen, 2009).
- Novel oxazole derivatives have shown significant antiproliferative activities against various cancer cell lines, highlighting their potential as therapeutic agents (Liu et al., 2009).
properties
IUPAC Name |
5-methyl-2-phenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZWPFQTUDZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289728 | |
Record name | 5-Methyl-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5221-67-0 | |
Record name | 5-Methyl-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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